Oxime-Functionalized Indole Derivatives Demonstrate Consistently Superior Antiproliferative Activity Over Ketone Precursors Across NCI 60-Cell-Line Panel
In a 2025 study by Mahmoud et al., a paired series of indole/1,2,4-triazole hybrids was synthesized wherein compounds 7a–j bear an NO-releasing oxime moiety and compounds 6a–j are the corresponding ketone precursors. All twenty compounds were evaluated at a single concentration of 10 µM against the full NCI 60 human tumor cell line panel. The oxime series (7a–j) exhibited superior anticancer activity to the ketone series (6a–j) across every tested cancer cell line without exception [1]. The most potent oxime, compound 7i, inhibited tubulin polymerization with an IC₅₀ of 3.03 ± 0.11 µM, representing a 2.75-fold improvement over the reference standard combretastatin A-4 (CA-4), which gave an IC₅₀ of 8.33 ± 0.29 µM under identical assay conditions [2]. While this direct head-to-head comparison was performed on indole/1,2,4-triazole scaffolds rather than the indoline scaffold of CAS 692288-01-0, the consistent oxime-over-ketone superiority provides strong class-level inference that the oxime functional group—shared by CAS 692288-01-0—is a critical determinant of enhanced antiproliferative potency relative to its ketone analog CAS 312268-26-1 [3].
| Evidence Dimension | Antiproliferative activity (tubulin polymerization inhibition IC₅₀) |
|---|---|
| Target Compound Data | Class representative oxime 7i: IC₅₀ = 3.03 ± 0.11 µM (tubulin polymerization); oxime series 7a–j superior to ketone series across all 60 NCI cell lines at 10 µM single-dose screen |
| Comparator Or Baseline | Ketone series 6a–j: uniformly inferior to oxime series 7a–j across all cell lines; reference drug CA-4: IC₅₀ = 8.33 ± 0.29 µM |
| Quantified Difference | 2.75-fold improvement in tubulin polymerization IC₅₀ for oxime 7i vs. CA-4; qualitative superiority of oxime series over ketone series in all 60 cell lines |
| Conditions | NCI 60 human tumor cell line panel; single-dose (10 µM) screen for all compounds; five-dose confirmation for selected compounds; tubulin polymerization assay (absorbance-based) |
Why This Matters
This consistent oxime-over-ketone superiority validates the procurement decision to select the oxime derivative CAS 692288-01-0 over its ketone analog CAS 312268-26-1 for any screening program targeting antiproliferative or tubulin-directed mechanisms.
- [1] Mahmoud, E., Abdelhamid, D., Mohammed, A.F., Almarhoon, Z.M., Bräse, S., Youssif, B.G.M., Hayallah, A.M., Abdel-Aziz, M. (2025). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Pharmaceuticals, 18(2), 275. DOI: 10.3390/ph18020275. PMID: 40006087. View Source
- [2] Mahmoud, E. et al. (2025). Results section: 'Compound 7i, an oxime-based derivative, was the most effective at blocking tubulin, with an IC₅₀ value of 3.03 ± 0.11 µM. This was compared to the standard drug CA-4, which had an IC₅₀ value of 8.33 ± 0.29 µM.' View Source
- [3] Mahmoud, E. et al. (2025). Results section: 'Compounds 7a–j, featuring the NO-releasing oxime moiety, exhibited superior anticancer activity to their precursor ketones 6a–j across all tested cancer cell lines.' View Source
